![molecular formula C12H13ClN2OS2 B5974249 N-(4-chlorobenzyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide](/img/structure/B5974249.png)
N-(4-chlorobenzyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as CBTA and has been synthesized using various methods.
Wirkmechanismus
CBTA exerts its pharmacological effects by inhibiting specific enzymes and signaling pathways involved in various cellular processes. For instance, CBTA has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation of gene expression. CBTA has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
CBTA has been shown to have various biochemical and physiological effects, including the inhibition of HDAC activity, reduction of inflammatory cytokine production, and induction of apoptosis in cancer cells. CBTA has also been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CBTA in lab experiments is its ability to selectively target specific enzymes and signaling pathways, making it a useful tool for studying various cellular processes. However, the limitations of CBTA include its low solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on CBTA, including the development of more efficient synthesis methods, optimization of the pharmacological properties of CBTA, and exploration of its potential applications in the treatment of various diseases. Additionally, further studies are needed to investigate the safety and toxicity of CBTA and its potential interactions with other drugs.
Conclusion:
In conclusion, CBTA is a chemical compound that has potential applications in the field of medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. CBTA has shown promising results in inhibiting cancer cell growth, reducing inflammation, and providing neuroprotective effects. However, further research is needed to fully understand the potential of CBTA as a therapeutic agent.
Synthesemethoden
CBTA can be synthesized using different methods, including the reaction of 4-chlorobenzylamine with 2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetic acid, followed by the addition of thionyl chloride. Another method involves the reaction of 4-chlorobenzylamine with 2-(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl chloride. The yield of CBTA can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
CBTA has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. CBTA has shown promising results in inhibiting cancer cell growth and inducing apoptosis. It has also been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, CBTA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS2/c13-10-3-1-9(2-4-10)7-15-11(16)8-18-12-14-5-6-17-12/h1-4H,5-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONSAYOPEDYLEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.